Diethyl 2-(1,3-dioxolan-2-yl)propanedioate
Description
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate (CAS No. 188761-06-0) is a malonate derivative with a 1,3-dioxolane ring attached to the central carbon atom of the propanedioate backbone. Its molecular formula is C₁₀H₁₆O₆, and it has a molecular weight of 232.23 g/mol . Structurally, the compound features two ethyl ester groups and a 1,3-dioxolane moiety, a five-membered cyclic ether with two oxygen atoms. This dioxolane ring enhances the compound’s stability and influences its reactivity in synthetic applications. The InChIKey (BUHOCZDNXQLTSJ-UHFFFAOYSA-N) and SMILES (O1CCOC1C(C(=O)OCC)C(=O)OCC) further define its stereoelectronic properties .
The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or as a precursor for functionalized malonates. For instance, derivatives of diethyl propanedioate are often employed in Knoevenagel condensations, Michael additions, or cyclization reactions due to the reactivity of the central malonyl carbon .
Properties
CAS No. |
188761-06-0 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
diethyl 2-(1,3-dioxolan-2-yl)propanedioate |
InChI |
InChI=1S/C10H16O6/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
BUHOCZDNXQLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1OCCO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1,3-dioxolan-2-yl)propanedioate typically involves the reaction of diethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxolane ring via acetalization. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form this compound derivatives.
Substitution: The hydrogen atoms in the dioxolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include diethyl malonate derivatives, substituted dioxolane compounds, and oxidized products .
Scientific Research Applications
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)propanedioate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate belongs to a broader class of diethyl malonate derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Substituent-Based Comparison
Functional Group Analysis
- 1,3-Dioxolane vs. Ethoxymethylene : The 1,3-dioxolane ring in the target compound provides enhanced hydrolytic stability compared to the ethoxymethylene group in diethyl ethoxymethylenemalonate, which is more prone to nucleophilic attack .
- Amino vs. Sulfonyl Groups: The methylamino substituent in diethyl 2-(methylamino)propanedioate enables hydrogen bonding and coordination chemistry, whereas the sulfonyl-indole derivative exhibits targeted bioactivity due to its bulky aromatic substituents .
- Branched vs. Linear Chains : The dimethyl-2-oxobutyl group in diethyl 2-(3,3-dimethyl-2-oxobutyl)malonate introduces steric hindrance, reducing reactivity at the malonyl carbon compared to the unhindered dioxolane analog .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., dioxolane, ethoxymethylene) exhibit higher solubility in polar solvents like ethanol or acetone. In contrast, aromatic derivatives (e.g., sulfonyl-indole) are more lipophilic .
- Thermal Stability : The cyclic dioxolane structure confers greater thermal stability than linear acetals or ketals, as seen in Fructone .
Data Tables
Table 1: Structural and Functional Comparison
| Feature | This compound | Diethyl Ethoxymethylenemalonate | Diethyl 2-(methylamino)propanedioate |
|---|---|---|---|
| Cyclic Substituent | 1,3-Dioxolane | Ethoxymethylene | None (linear amino group) |
| Electrophilicity | Moderate | High | Low |
| Bioactivity Potential | Limited | Moderate (heterocycle precursor) | High (coordination chemistry) |
Table 2: Key Physicochemical Parameters
| Parameter | This compound | Diethyl 2-(3,3-dimethyl-2-oxobutyl)malonate |
|---|---|---|
| XLogP | 0.5 | 1.8 (estimated) |
| Topological Polar Surface Area | 71.1 Ų | 65.7 Ų |
Biological Activity
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dioxolane ring that is known for its reactivity and ability to participate in various chemical reactions. The presence of the dioxolane moiety enhances the compound's nucleophilicity, making it a valuable intermediate in organic synthesis. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it competes with substrates for binding sites, leading to significant inhibition of enzyme activity.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, although further studies are needed to establish definitive effects against specific pathogens .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that derivatives containing the dioxolane structure possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Anticancer Potential : The compound's ability to interact with cellular enzymes suggests promising anticancer activity. Investigations into its efficacy against cancer cell lines are ongoing, with some derivatives showing significant cytotoxic effects .
- Antiprotozoal Activity : Some studies have indicated that derivatives of this compound may exhibit antiprotozoal effects, warranting further exploration into their mechanisms and effectiveness against protozoan infections.
Case Study 1: Enzyme Inhibition
A kinetic study focused on the binding affinity of this compound to specific kinases demonstrated that the compound competes effectively with ATP for binding sites. This competitive inhibition highlights its potential as a therapeutic agent in conditions where kinase signaling is disrupted.
Case Study 2: Antimicrobial Screening
In a series of tests conducted on newly synthesized dioxolane derivatives, it was found that most compounds exhibited significant antibacterial activity against S. aureus, S. epidermidis, and antifungal activity against Candida albicans. These findings suggest that modifications to the dioxolane structure can enhance biological activity .
Data Tables
| Biological Activity | Pathogen/Target | MIC (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 625 - 1250 |
| Antibacterial | P. aeruginosa | Varies |
| Antifungal | C. albicans | Not specified |
| Anticancer | Various cancer cell lines | Ongoing research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
